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Compound of Interest

Compound Name:
2-Chloro-4-

(phenoxy)phenylboronic acid

CAS No.: 2121514-55-2

Cat. No.: B6304156

Get Quote

Executive Summary: The Renaissance of the Boron
Pharmacophore
In modern medicinal chemistry, the boronic acid moiety has transcended its traditional role as a

transient synthetic intermediate (via Suzuki-Miyaura coupling). It has emerged as a privileged

"warhead" for reversible covalent inhibition and a critical handle for Fragment-Based Drug

Discovery (FBDD).

This guide addresses a specific, high-value subset of this chemical space: Phenoxy-

functionalized boronic acids. The incorporation of the phenoxy ether linkage (

) confers unique physicochemical properties—enhanced solubility, metabolic stability, and
rotational freedom—while the boronic acid (

) serves as a dual-purpose tool for both library expansion and target engagement
(serine/threonine trapping).

Structural Rationale: The "Linker-Warhead" Synergy
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The design of a phenoxy-functionalized boronic acid library must balance synthetic accessibility

with pharmacological utility.

Feature Chemical Rationale Drug Discovery Impact

Phenoxy Linker

Ether oxygen acts as a

hydrogen bond acceptor;

bond angle (~118°) allows

"bent" geometry.

Breaks planarity (escaping

"Flatland"), improves aqueous

solubility compared to biaryls,

and mimics peptide turns.

Boronic Acid
Empty

-orbital on Boron (Lewis Acid).

Synthetic: Universal handle for

Suzuki coupling. Biological:

Forms reversible covalent

tetrahedral adducts with

nucleophilic residues (Ser, Thr,

Cys).

Ortho-Substitution Steric bulk adjacent to Boron.

Modulates Lewis acidity (pKa)

and protects against oxidative

deboronation (P450

metabolism).

Synthetic Methodologies: Constructing the Scaffold
Creating these molecules requires navigating a chemoselectivity minefield. One cannot simply

perform a Chan-Lam coupling on a naked boronic acid if the product itself must remain a

boronic acid.

A. The "Miyaura Borylation" Route (Industry Standard)
The most robust approach for library generation is the construction of the phenoxy scaffold first,

followed by the installation of the boron moiety. This avoids the risk of protodeboronation or

homocoupling during the ether formation.

Workflow Logic:

Ether Formation:
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(for electron-deficient rings) or Ullmann Coupling (for electron-rich rings).

Borylation: Pd-catalyzed cross-coupling of the aryl halide with Bis(pinacolato)diboron (

).

B. Ir-Catalyzed C-H Activation (Late-Stage
Functionalization)
For diversifying existing diphenyl ether libraries, Iridium-catalyzed C-H borylation is superior

due to its steric governance, typically borylating the least hindered position (meta/para).

Visualization: Synthetic Decision Tree
The following diagram outlines the decision logic for synthesizing phenoxy-boronic acids based

on starting material availability.
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Target: Phenoxy-Aryl Boronic Acid

Starting Material Availability?

Route A: Aryl Halide + Phenol

Halides Available

Route B: Pre-formed Diaryl Ether

Ether Scaffold Exists

1. Ether Synthesis
(SNAr or Ullmann)

Ir-Catalyzed C-H Borylation
([Ir(OMe)(cod)]2, dtbpy)

2. Miyaura Borylation
(Pd(dppf)Cl2, B2Pin2)

Pinacol Boronate Intermediate

Hydrolysis / Transesterification
(NaIO4 or MIDA)

Click to download full resolution via product page

Caption: Decision matrix for synthesizing phenoxy-functionalized boronates. Route A is

preferred for regiochemical precision.

Experimental Protocols
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Protocol 1: Pd-Catalyzed Miyaura Borylation of
Phenoxy-Aryl Halides
This protocol is optimized for converting a brominated diphenyl ether into a boronic ester.

Reagents:

Substrate: 4-bromodiphenyl ether (1.0 equiv)

Boron Source:

(1.1 equiv)

Catalyst:

(3 mol%)

Base: Potassium Acetate (KOAc) (3.0 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with

the aryl bromide,

, KOAc, and the Pd catalyst.

Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Critical: Oxygen must be

excluded to prevent homocoupling of the boronate.

Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor conversion by LCMS

(looking for the mass of the boronate ester, typically M+H or M+NH4).

Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Wash with

EtOAc.

Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography.[1]

Note: Pinacol boronates are stable on silica, but free boronic acids can streak.
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Protocol 2: Library Stabilization via MIDA Boronates
Free boronic acids are prone to dehydration (boroxine formation) and oxidation. For library

storage, converting them to N-methyliminodiacetic acid (MIDA) boronates is the gold standard.

Conversion Protocol:

Dissolve the boronic acid/pinacol ester in DMSO or Toluene/MeOH.

Add MIDA (1.2–1.5 equiv).

Heat to 110°C (Dean-Stark conditions if in Toluene) to drive off water/pinacol.

Result: The MIDA boronate precipitates or crystallizes as a bench-stable solid, compatible

with standard silica chromatography.[1]

Mechanism of Action: The Reversible Covalent Trap
In FBDD, phenoxy-boronic acids act as "warheads" targeting nucleophilic side chains. The

phenoxy group positions the molecule within the hydrophobic pocket, while the boron atom

engages the catalytic nucleophile.

Mechanism Visualization: Serine Protease Inhibition
The diagram below illustrates the reversible binding of a phenoxy-phenylboronic acid to a

Serine Protease active site (e.g., Chymotrypsin or Proteasome).

Enzyme Active Site
(Serine-OH)

Tetrahedral Adduct
(sp3 anionic complex)

Nucleophilic Attack
(O -> B) Phenoxy-Boronic Acid

(sp2 trigonal planar)BindingHydrolysis
(Reversible)

Dissociation

Click to download full resolution via product page

Caption: Reversible transition from trigonal planar (sp2) to tetrahedral (sp3) geometry upon

binding Serine-OH.
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A. Proteasome Inhibition (Beyond Bortezomib)
While Bortezomib uses a peptide backbone, next-generation inhibitors utilize the phenoxy-

ether scaffold to improve bioavailability. The phenoxy group occupies the S1 or S2 hydrophobic

pockets of the 20S proteasome, while the boronic acid traps the N-terminal Threonine.

B. DNA-Encoded Libraries (DEL)
Phenoxy-boronic acids are ideal for DELs because:

Compatibility: They survive the aqueous conditions of DNA tagging (if protected or used

immediately).

Diversity: The Suzuki coupling of a DNA-tagged aryl halide with a phenoxy-boronic acid

building block is a high-fidelity reaction (>90% conversion), essential for reading out library

hits.

C. Oxidative Stability Data
A major concern is oxidative deboronation. The table below compares the half-life (

) of various boronic acids in physiological buffer (

).

Compound Structure (Oxidative Stability) Notes

Phenylboronic Acid ~2 hours Rapid oxidation to phenol.

2-Phenoxyphenylboronic acid ~18 hours
Ortho-phenoxy group provides

steric shielding.

Benzoxaborole (Cyclic) >48 hours
Highly stable; used in

Crisaborole.

MIDA-Boronate Indefinite Requires hydrolysis to activate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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